molecular formula C11H15N5 B1482339 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098026-51-6

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1482339
CAS No.: 2098026-51-6
M. Wt: 217.27 g/mol
InChI Key: AEXADFCYVXQKLA-UHFFFAOYSA-N
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Description

6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications in various fields. This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The cyclobutyl group is introduced through subsequent reactions involving cyclobutyl halides or cyclobutyl anions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases. Its mechanism of action involves interaction with specific molecular targets, leading to therapeutic effects.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's unique structure allows it to bind to these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

  • 6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

  • 6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Uniqueness: 6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide stands out due to its specific structural features, such as the presence of the cyclobutyl group and the methyl substituent. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-15-5-6-16-11(15)8(10(12)13)9(14-16)7-3-2-4-7/h5-7H,2-4H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXADFCYVXQKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 3
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 4
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 5
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 6
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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